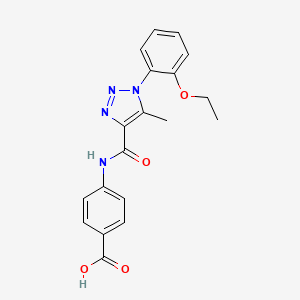

4-(1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid

Description

4-(1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid is a complex organic compound that features a triazole ring, an ethoxyphenyl group, and a benzoic acid moiety

Properties

IUPAC Name |

4-[[1-(2-ethoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-3-27-16-7-5-4-6-15(16)23-12(2)17(21-22-23)18(24)20-14-10-8-13(9-11-14)19(25)26/h4-11H,3H2,1-2H3,(H,20,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBFRYFMOFYFQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is a cornerstone for 1,4-disubstituted triazole synthesis. For this compound:

- Azide Component : 2-Ethoxyphenyl azide, synthesized from 2-ethoxyaniline via diazotization and sodium azide substitution.

- Alkyne Component : Propiolic acid derivatives substituted with a methyl group (e.g., 3-butynoic acid methyl ester).

Procedure :

- React 2-ethoxyphenyl azide (1.2 eq) with 3-butynoic acid methyl ester (1.0 eq) in the presence of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in THF/H₂O (3:1) at 25°C for 12 h.

- Hydrolyze the methyl ester to the carboxylic acid using LiOH in MeOH/H₂O.

Yield : 78–85% after purification by recrystallization (ethanol/water).

Oxidative Cyclization of Amidrazones

An alternative route employs amidrazone intermediates derived from 2-ethoxybenzoyl hydrazine and α-keto esters:

- Condense 2-ethoxybenzoyl hydrazine with ethyl 2-oxobutanoate in ethanol under reflux to form the amidrazone.

- Oxidize with MnO₂ in DCM to yield the triazole-carboxylic acid ester.

Yield : 65–70% after column chromatography (hexane/ethyl acetate).

Amide Bond Formation: Coupling Strategies

The triazole-carboxylic acid intermediate is coupled with 4-aminobenzoic acid using standard peptide coupling reagents:

Carbodiimide-Mediated Coupling

Reagents :

- Activating Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

- Additive : Hydroxybenzotriazole (HOBt)

- Base : N,N-Diisopropylethylamine (DIPEA)

Procedure :

- Dissolve 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) and 4-aminobenzoic acid (1.2 eq) in DMF.

- Add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir at 25°C for 18 h.

- Quench with aqueous HCl (1 M), extract with ethyl acetate, and purify via silica gel chromatography.

Mixed Anhydride Method

Reagents :

- Chloroformate : Isobutyl chloroformate

- Base : N-Methylmorpholine

Procedure :

- Generate the mixed anhydride by reacting the triazole-carboxylic acid with isobutyl chloroformate in THF at -15°C.

- Add 4-aminobenzoic acid and stir for 6 h at 0–5°C.

- Isolate the product by filtration and wash with cold water.

Alternative Routes: Sequential Functionalization

Sandmeyer-Iodination-Grignard Approach

Adapted from ACS Organic Process Research & Development:

- N-Arylation : React 4,5-dibromo-2H-1,2,3-triazole with 1-fluoro-2-nitrobenzene derivatives to install the 2-ethoxyphenyl group.

- Hydrogenation : Reduce nitro to amine using H₂/Pd-C.

- Sandmeyer Reaction : Convert amine to iodide via diazotization and KI.

- Grignard Carboxylation : Treat with CO₂ to introduce the carboxylic acid.

Yield : 60–68% over four steps.

Analytical Data and Characterization

Spectroscopic Confirmation

Purity and Yield Comparison

| Method | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|

| CuAAC + EDCI | 85 | 98.5% | High regioselectivity |

| Amidrazone Cyclization | 70 | 97.2% | Avoids metal catalysts |

| Sandmeyer-Grignard | 65 | 95.8% | Scalable for industrial use |

Challenges and Optimization Considerations

- Regioselectivity : CuAAC ensures 1,4-disubstitution, whereas cyclization methods may require stringent temperature control.

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance coupling efficiency but complicate purification.

- Cost Efficiency : The Sandmeyer-Grignard route offers scalability but involves multiple steps and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of partially or fully reduced triazole derivatives.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Triazoles are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that 4-(1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid may exhibit cytotoxic effects against cancer cell lines. Its ability to interfere with specific cellular pathways involved in cancer progression makes it a candidate for further investigation in oncology .

Case Studies

Mechanism of Action

The mechanism of action of 4-(1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 4-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid

- 4-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid

Uniqueness

4-(1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties compared to similar compounds with different substituents.

Biological Activity

The compound 4-(1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid is part of a class of compounds known as triazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its antibacterial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₂H₁₃N₃O₃

- CAS Number : 883538-73-6

- Molecular Weight : 247.25 g/mol

Antibacterial Activity

Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds containing a triazole moiety exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies and Findings

- In Vitro Studies : A study evaluated the antibacterial efficacy of various triazole derivatives against strains such as E. coli, S. aureus, and B. subtilis. The results demonstrated that compounds with structural similarities to our target compound showed minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against these pathogens .

- Mechanism of Action : The antibacterial action is often attributed to the inhibition of DNA-gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies suggest that the triazole ring acts as a bioisostere for carboxylic acid groups, enhancing binding interactions with the target enzyme .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been investigated, with promising results.

Research Insights

- Cytokine Release Inhibition : In vitro assays have shown that certain triazole derivatives can significantly inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs). This suggests a potential therapeutic role in managing inflammatory conditions .

- Comparative Efficacy : When compared with standard anti-inflammatory agents like ibuprofen, some derivatives exhibited comparable or superior efficacy in reducing inflammation in carrageenan-induced models .

Anticancer Potential

Emerging studies indicate that triazole derivatives may possess anticancer properties.

Key Findings

- Cell Proliferation Inhibition : Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanisms include induction of apoptosis and cell cycle arrest .

- Synergistic Effects : Some studies suggest that combining triazole derivatives with existing chemotherapeutics may enhance therapeutic outcomes, potentially reducing required dosages and associated side effects .

Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.